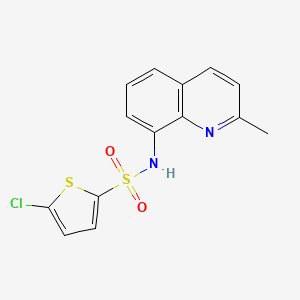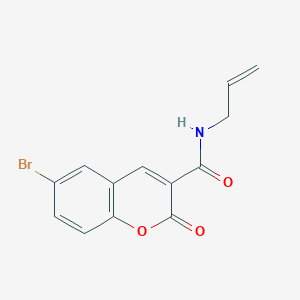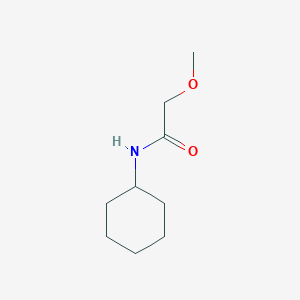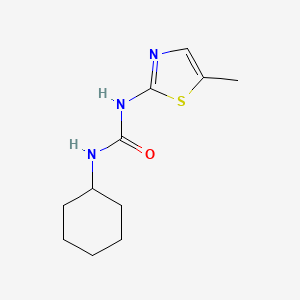
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide, also known as CQTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide is its versatility. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. It is also relatively easy to synthesize, making it a practical compound for large-scale production.
One of the limitations of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide. Some of the areas that could be explored include:
1. Elucidating the mechanism of action - Further research is needed to fully understand the mechanism of action of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide. This could involve studying its interactions with various enzymes and signaling pathways.
2. Developing new applications - 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide has already been found to have a range of applications in scientific research, but there may be other potential applications that have not yet been explored.
3. Improving safety and efficacy - Further research is needed to determine the optimal dosages and administration methods for 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide to maximize its safety and efficacy.
In conclusion, 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide is a valuable compound for scientific research, with a range of potential applications in areas such as cancer research, neurological research, and infectious disease research. Its mechanism of action is not fully understood, but it has been found to exhibit a range of biochemical and physiological effects. Further research is needed to fully explore its potential and to improve our understanding of its mechanism of action.
Synthesemethoden
The synthesis of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide involves the reaction of 5-chloro-2-aminobenzenesulfonamide with 2-methylquinoline-8-thiol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis has been optimized to improve the yield and reduce the reaction time, making it a practical method for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the applications of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide in scientific research include:
1. Cancer Research - 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Research - 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Infectious Disease Research - 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide has been found to exhibit antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-9-5-6-10-3-2-4-11(14(10)16-9)17-21(18,19)13-8-7-12(15)20-13/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRDFGKUZFICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)



![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)


![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)

![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)